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molecular formula C10H15NO2 B8693599 4-(1-Furan-2-yl-ethyl)-morpholine CAS No. 122132-06-3

4-(1-Furan-2-yl-ethyl)-morpholine

Cat. No. B8693599
M. Wt: 181.23 g/mol
InChI Key: GQAMCBQPKUSWET-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

2-Acetylfuran (20 mmol) and morpholine (20 mmol) were added to neat titanium isopropoxide (32 mmol) and the reaction stirred under N2 at room temperature for 3 h. Methanol (90 ml) was then added followed by the careful portionwise addition of NaBH4 (32 mmol). After stirring at room temperature for 10 mins, the reaction was quenched by addition of 0.1M NaOH and the resultant mixture filtered through a celite pad. The filtrate was extracted twice with DCM, dried over Na2SO4 and concentrated in-vacuo. Flash chromatography of the residue (silica, 5 to 20% EtOAc in Heptane) yielded pure 4-(1-furan-2-yl-ethyl)-morpholine as a golden oil: m/z in MS ES+=182 [M+H]+, 2.76 mmol, 14% yield.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
catalyst
Reaction Step One
Name
Quantity
32 mmol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=O)[CH3:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].CO>[O:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[CH:1]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[CH3:2] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
20 mmol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
32 mmol
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
32 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred under N2 at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 10 mins
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 0.1M NaOH
FILTRATION
Type
FILTRATION
Details
the resultant mixture filtered through a celite pad
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=CC=C1)C(C)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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